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Compound of Interest

Compound Name: 3-DIETHYLAMINOPHENOL

Cat. No.: B049911 Get Quote

This guide provides a comprehensive overview of the electronic properties of 3-
diethylaminophenol, a key intermediate in the synthesis of various dyes and pharmaceuticals.

Aimed at researchers, scientists, and drug development professionals, this document details

the compound's synthesis, spectroscopic and electrochemical characteristics, and its

applications, particularly as a precursor to fluorescent probes used in biological research. While

direct quantitative electronic data for 3-diethylaminophenol is limited in publicly available

literature, this guide provides estimations based on closely related analogs and detailed

experimental protocols for its characterization.

Physicochemical Properties
3-Diethylaminophenol is a substituted aromatic compound with both a hydroxyl and a

diethylamino group attached to the benzene ring in a meta-position. These functional groups

dictate its chemical reactivity and electronic properties.
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Property Value Source

Molecular Formula C₁₀H₁₅NO --INVALID-LINK--

Molecular Weight 165.23 g/mol --INVALID-LINK--

Melting Point 69-72 °C --INVALID-LINK--

Boiling Point 170 °C at 15 mmHg --INVALID-LINK--

Solubility

Insoluble in water; Soluble in

alcohols, ethers, ketones,

esters, carbon disulfide, and

aromatic hydrocarbons.[1]

Various

Appearance
Gray-brown to rose or red

flakes or granules.[2]
Various

Synthesis of 3-DIETHYLAMINOPHENOL and its
Derivatives
Several synthetic routes to 3-diethylaminophenol have been reported, often starting from

resorcinol or m-aminophenol.[3] It is a crucial precursor for the synthesis of xanthene dyes,

such as Rhodamine B, and phenoxazine dyes like Nile Red.

General Synthesis of 3-DIETHYLAMINOPHENOL
One common method involves the reaction of resorcinol with diethylamine in the presence of a

catalyst.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

http://www.irdindia.in/journal_apl/pdf/vol3_iss3/4.pdf
https://www.rsc.org/suppdata/c6/em/c6em00694a/c6em00694a1.pdf
https://www.benchchem.com/product/b049911?utm_src=pdf-body
https://www.benchchem.com/product/b049911?utm_src=pdf-body
https://chemcess.com/aminophenols-production-reactions-and-uses/
https://www.benchchem.com/product/b049911?utm_src=pdf-body
https://chemcess.com/aminophenols-production-reactions-and-uses/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resorcinol

Amination

Diethylamine

Catalyst
(e.g., Raney Nickel)

Solvent
(e.g., Water)

Heat

3-Diethylaminophenol

Click to download full resolution via product page

Caption: Synthesis of 3-Diethylaminophenol.

Synthesis of Rhodamine B
Rhodamine B is synthesized by the condensation of 3-diethylaminophenol with phthalic

anhydride.[4][5]
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Caption: Synthesis of Rhodamine B.

Synthesis of Nile Red
Nile Red synthesis involves a multi-step process starting with the nitrosation of 3-
diethylaminophenol, followed by condensation with 1-naphthol.[6][7][8]

Step 1: Nitrosation
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Caption: Synthesis of Nile Red.
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Electronic and Spectroscopic Properties
The electronic properties of 3-diethylaminophenol are primarily determined by the interplay

between the electron-donating diethylamino group and the hydroxyl group on the aromatic ring.

UV-Visible Spectroscopy
The UV-Vis spectrum of 3-diethylaminophenol is expected to show absorptions characteristic

of a substituted phenol. While specific experimental data for 3-diethylaminophenol is not

readily available, data from the closely related 2-aminophenol can provide an estimate.[9][10]

Parameter Estimated Value Source/Analogy

λmax (in Methanol) ~254 nm Based on 2-aminophenol[9]

Molar Absorptivity (ε) ~2500 M⁻¹cm⁻¹ Based on 2-aminophenol[9]

NMR Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the structure of 3-diethylaminophenol.

¹H NMR: The spectrum would show signals for the ethyl protons (a quartet and a triplet),

aromatic protons, and the hydroxyl proton. The chemical shift of the OH proton is highly

dependent on the solvent and concentration.[11][12][13]

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons and the carbons

of the diethylamino group.

Infrared Spectroscopy
The IR spectrum of 3-diethylaminophenol would exhibit characteristic absorption bands for

the O-H, N-H (if any secondary amine is present as an impurity), C-N, and aromatic C-H and

C=C bonds.

Electrochemical Properties and Frontier Molecular
Orbitals
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Cyclic voltammetry can be used to probe the oxidation and reduction potentials of 3-
diethylaminophenol, providing insights into its HOMO and LUMO energy levels.

Cyclic Voltammetry
The electrochemical oxidation of aminophenols is a complex process, often involving the

formation of quinone-imine species.[1][14] The oxidation potential is influenced by the position

of the amino and hydroxyl groups. For 3-aminophenol, the oxidation is generally less facile

compared to its ortho and para isomers.[3]

Parameter
Expected
Behavior/Estimated Value

Source/Analogy

Oxidation Potential

Anodic peak corresponding to

the oxidation of the

aminophenol moiety.

Based on studies of

aminophenols[1][14][15]

Reduction Potential

Cathodic peaks may appear

corresponding to the reduction

of oxidized species.

Based on studies of

aminophenols[1][14][15]

Computational Data and Frontier Orbitals
Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic

structure of molecules. While specific DFT studies on 3-diethylaminophenol are not widely

published, studies on related aminophenols provide valuable estimates for the HOMO and

LUMO energies.[16]

Parameter
Estimated Value (for 3-
aminophenol)

Source/Analogy

HOMO Energy -5.25 eV
DFT study on aminophenol

isomers[16]

LUMO Energy -0.30 eV
DFT study on aminophenol

isomers[16]

HOMO-LUMO Gap 4.95 eV
DFT study on aminophenol

isomers[16]
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Role in Drug Development and Research
3-Diethylaminophenol is not typically used as a therapeutic agent itself but serves as a vital

building block for molecules with significant applications in drug development and biomedical

research.

Precursor to Fluorescent Probes
The most prominent role of 3-diethylaminophenol is as a precursor to fluorescent dyes like

Rhodamine B and Nile Red. These dyes are extensively used as probes in various biological

assays.

Rhodamine B: Used in fluorescence microscopy, flow cytometry, and ELISA. It can be

conjugated to biomolecules to study cellular processes and has been shown to inhibit

mitochondrial function.[3]

Nile Red: A lipophilic stain used to visualize intracellular lipid droplets. Its fluorescence is

highly sensitive to the polarity of its environment, making it a useful probe for studying cell

membranes and lipid metabolism.[9][10][14][17]

Signaling Pathway Analysis
Derivatives of 3-diethylaminophenol are instrumental in studying cellular signaling pathways.

For instance, functionalized rhodamine dyes have been used to investigate the Ras-

MAPK/ERK signaling pathway, which is crucial for neuronal survival and differentiation.
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Caption: Role in Signaling Pathway Analysis.

Experimental Protocols
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Synthesis of 5-(diethylamino)-2-nitrosophenol
(Intermediate for Nile Red)[6][8]

Dissolve 3-diethylaminophenol in concentrated hydrochloric acid.

Cool the solution to 0 °C in an ice bath.

Slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

Stir the reaction mixture for several hours at 0-5 °C.

Filter the resulting precipitate and wash with cold water.

The crude product can be recrystallized from a mixture of ethanol and diethyl ether.

UV-Visible Spectroscopy[19]
Prepare a stock solution of 3-diethylaminophenol of known concentration in a suitable

solvent (e.g., methanol or ethanol).

Prepare a series of dilutions from the stock solution to create standards of varying

concentrations.

Use a UV-Vis spectrophotometer to measure the absorbance of each standard solution over

a relevant wavelength range (e.g., 200-400 nm).

Identify the wavelength of maximum absorbance (λmax).

Construct a calibration curve by plotting absorbance at λmax versus concentration.

The molar absorptivity (ε) can be calculated from the slope of the calibration curve according

to the Beer-Lambert law.

¹H NMR Spectroscopy[11][12][13][20]
Dissolve a small amount of 3-diethylaminophenol in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Transfer the solution to an NMR tube.
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Acquire the ¹H NMR spectrum using a standard pulse program.

To confirm the hydroxyl proton signal, a "D₂O shake" can be performed: add a drop of D₂O to

the NMR tube, shake, and re-acquire the spectrum. The OH peak will disappear or

significantly diminish due to proton-deuterium exchange.

Cyclic Voltammetry[1][14][21]
Prepare an electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).

Dissolve a known concentration of 3-diethylaminophenol in the electrolyte solution.

Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode

(e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for several

minutes.

Record the cyclic voltammogram by scanning the potential over a suitable range to observe

the oxidation and reduction events.

The oxidation and reduction peak potentials can be determined from the resulting

voltammogram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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